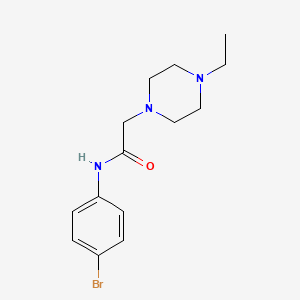

![molecular formula C23H18N4O4S B5371909 N-[(4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}phenyl)sulfonyl]acetamide](/img/structure/B5371909.png)

N-[(4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}phenyl)sulfonyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of molecules that are studied for their potential in various biochemical applications due to their unique structural features. The interest in such compounds often lies in their enzyme inhibitory potential, electronic structure, and the ability to undergo various chemical reactions.

Synthesis Analysis

The synthesis of related sulfonamides involves starting reactions with specific amines and sulfonyl chlorides, followed by reactions with bromoacetamides in suitable solvents like DMF, under the action of bases like lithium hydride or sodium hydride. Characterization is typically performed using IR, 1H-NMR spectral data, and CHN analysis (Abbasi et al., 2019).

Molecular Structure Analysis

Investigations into the molecular structure often utilize computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) techniques. These methods help in understanding the physicochemical parameters, molecular electrostatic potentials, and the highest occupied and lowest unoccupied molecular orbitals, indicating the molecule's reactivity and stability (Shukla & Yadava, 2020).

Chemical Reactions and Properties

The compound's reactivity has been explored through various chemical reactions, leading to the synthesis of diverse derivatives. For instance, treatment with phenyl isothiocyanate can yield thiole derivatives, which upon further reaction, can produce 1,3,4-thiadiazole derivatives. Such transformations demonstrate the compound's versatility in chemical synthesis (Khalil, Sayed, & Raslan, 2012).

Physical Properties Analysis

Physical properties like crystal structure and phase behavior can be elucidated using X-ray crystallography, which provides insights into the compound's solid-state organization and intermolecular interactions (Inkaya et al., 2012).

作用機序

Target of Action

It’s known that cyanoacetamide-n-derivatives, which this compound is a part of, are considered one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The reaction takes place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .

Biochemical Pathways

It’s known that the suzuki–miyaura (sm) coupling reaction, which involves the use of organoboron reagents, is a common pathway in the synthesis of such compounds . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

It’s known that the stability of organoboron reagents, which are used in the synthesis of such compounds, plays a significant role in their pharmacokinetics .

Result of Action

It’s known that many derivatives of cyanoacetamide have diverse biological activities, which have drawn the attention of biochemists in the last decade .

Action Environment

It’s known that the reaction conditions, such as temperature and solvent, can significantly affect the synthesis of such compounds .

特性

IUPAC Name |

N-[4-[5-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl]phenyl]sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O4S/c1-14-3-9-20-21(11-14)26-23(25-20)17(13-24)12-18-6-10-22(31-18)16-4-7-19(8-5-16)32(29,30)27-15(2)28/h3-12H,1-2H3,(H,25,26)(H,27,28)/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHDMVOTTMSFAZ-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)NC(=O)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)NC(=O)C)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5371839.png)

![N-(4-{[(1-cyclohexen-1-ylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5371843.png)

![7-chloro-4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5371865.png)

![2-cyclohexyl-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5371878.png)

![N-(5-chloro-2-pyridinyl)-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5371882.png)

![4-{[4-hydroxy-1-(2-methoxyethyl)-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5371890.png)

![(2S)-2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-3-phenylpropanamide](/img/structure/B5371917.png)

![4-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5371918.png)

![6-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B5371935.png)

![N-(1-ethyl-1-methylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5371940.png)